REACTION_CXSMILES
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[N+:1]([C:4]1[CH:5]=[C:6]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[C:7]2[C:12]([CH:13]=1)=[CH:11][CH:10]=[CH:9][CH:8]=2)([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[C:7]2[C:12]([CH:13]=1)=[CH:11][CH:10]=[CH:9][CH:8]=2
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Name
|
|
Quantity
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5.371 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C=1C=C(C2=CC=CC=C2C1)C(=O)OCC
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
|
|
Quantity
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0.5 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The catalyst was filtered off
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Type
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CUSTOM
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Details
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the solvent was evaporated under reduced pressure
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Type
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CUSTOM
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Details
|
The obtained crude product
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Type
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CUSTOM
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Details
|
was purified by silica gel column chromatography (hexane/ethyl acetate=6/1−3/1)
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Type
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CUSTOM
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Details
|
to give the objective substance
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(C2=CC=CC=C2C1)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |